molecular formula C6H4ClN3O3 B12495960 6-Chloro-5-nitropicolinamide

6-Chloro-5-nitropicolinamide

Cat. No.: B12495960
M. Wt: 201.57 g/mol
InChI Key: NBTRXASLUVGTBD-UHFFFAOYSA-N
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Description

6-Chloro-5-nitropicolinamide is a chemical compound with the molecular formula C6H4ClN3O3 and a molecular weight of 201.57 g/mol It is characterized by the presence of a chloro group at the 6th position and a nitro group at the 5th position on a picolinamide backbone

Preparation Methods

The synthesis of 6-Chloro-5-nitropicolinamide typically involves the nitration of 6-chloropicolinamide. The reaction conditions for this process often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration at the 5th position .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve high-quality products.

Chemical Reactions Analysis

6-Chloro-5-nitropicolinamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.

    Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the amide group, under strong oxidative conditions.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Chloro-5-nitropicolinamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its derivatives are often explored for their potential as ligands in coordination chemistry.

    Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6-Chloro-5-nitropicolinamide is primarily related to its ability to interact with specific molecular targets. For instance, its derivatives may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of key metabolic processes or disruption of cellular signaling pathways .

Comparison with Similar Compounds

6-Chloro-5-nitropicolinamide can be compared with other similar compounds such as 6-Chloro-5-nitroquinoline and 6-Chloro-5-nitro-2-picoline. These compounds share structural similarities but differ in their specific functional groups and positions, which can lead to variations in their chemical reactivity and applications .

    6-Chloro-5-nitroquinoline: Similar in structure but with a quinoline backbone, leading to different electronic properties and reactivity.

    6-Chloro-5-nitro-2-picoline:

Properties

Molecular Formula

C6H4ClN3O3

Molecular Weight

201.57 g/mol

IUPAC Name

6-chloro-5-nitropyridine-2-carboxamide

InChI

InChI=1S/C6H4ClN3O3/c7-5-4(10(12)13)2-1-3(9-5)6(8)11/h1-2H,(H2,8,11)

InChI Key

NBTRXASLUVGTBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1[N+](=O)[O-])Cl)C(=O)N

Origin of Product

United States

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